molecular formula C8H5N3S B8567342 5-Cyanomethylbenz-2,1,3-thiadiazole

5-Cyanomethylbenz-2,1,3-thiadiazole

Cat. No.: B8567342
M. Wt: 175.21 g/mol
InChI Key: MNULSBSCAPAZMV-UHFFFAOYSA-N
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Description

5-Cyanomethylbenz-2,1,3-thiadiazole is a heterocyclic compound featuring a benzothiadiazole core substituted with a cyanomethyl group at the 5-position. The benzothiadiazole scaffold (comprising a benzene ring fused to a 1,2,3-thiadiazole ring) is known for its electron-deficient nature, making it valuable in materials science, agrochemicals, and pharmaceuticals. The cyanomethyl group (–CH2CN) introduces both electron-withdrawing and steric effects, influencing reactivity, solubility, and intermolecular interactions.

For example, 4-phenyl-5-chloro-1,2,3-thiadiazole (precursor 2 in ) reacts with thiophenols or phenols under basic conditions (e.g., NaH/DMF) to yield arylthio- or aryloxy-substituted derivatives . A similar approach could be employed for introducing the cyanomethyl group using cyanomethylthiol or cyanomethyl ether reagents.

Properties

Molecular Formula

C8H5N3S

Molecular Weight

175.21 g/mol

IUPAC Name

2-(2,1,3-benzothiadiazol-5-yl)acetonitrile

InChI

InChI=1S/C8H5N3S/c9-4-3-6-1-2-7-8(5-6)11-12-10-7/h1-2,5H,3H2

InChI Key

MNULSBSCAPAZMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C=C1CC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The substituent at the 5-position significantly alters molecular weight, melting points, and solubility. Key examples include:

Table 1: Physical Properties of Selected 1,2,3-Thiadiazole Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR)
5-Cyanomethylbenz-2,1,3-thiadiazole* C₈H₅N₃S 175.21 Not reported
5-Bromobenzo-2,1,3-thiadiazole C₆H₃BrN₂S 215.07 Not reported
5-Chlorobenzo-2,1,3-thiadiazole C₆H₃ClN₂S 170.62 55–57
5-[(4-Chlorophenyl)thio]-4-phenyl-1,2,3-thiadiazole (6i) C₁₄H₁₀ClN₂S₂ 320.84 87–88 67 δ 7.38–7.55 (m, 7H), 7.96 (d, J = 7.0 Hz, 2H)
4-Phenyl-5-phenoxy-1,2,3-thiadiazole (3e) C₁₄H₁₀N₂OS 254.31 Not reported 64 Matches 8a

*Hypothetical data inferred from structural analogs.

Key Observations :

  • Halogen substituents (Br, Cl) increase molecular weight and density (e.g., 5-Chlorobenzo-2,1,3-thiadiazole: density 1.531 g/cm³ ).
  • Bulky substituents like arylthio groups (e.g., 6i) elevate melting points due to enhanced intermolecular interactions.
  • Cyanomethyl groups likely reduce solubility in polar solvents compared to methoxy or amino substituents due to reduced hydrogen-bonding capacity.
Electrophilic Substitution

Lithiation at the 5-position is feasible in 1,2,3-thiadiazoles unsaturated at positions 4 or 3. For instance, 4-phenyl-1,2,3-thiadiazole forms a 5-lithiated species at –65 °C . The cyanomethyl group may hinder lithiation due to steric or electronic effects, directing reactivity to other positions.

Nucleophilic Substitution

Chloro-substituted derivatives (e.g., 4-phenyl-5-chloro-1,2,3-thiadiazole) react readily with thiophenols or phenols under mild conditions (rt to 100 °C) . The cyanomethyl group, being a stronger electron-withdrawing substituent than chloro, could accelerate such substitutions by increasing the electrophilicity of the adjacent carbon.

Functional Group Transformations

The cyanomethyl group offers unique reactivity:

  • Hydrolysis to carboxylic acids or amides.
  • Participation in click chemistry via nitrile groups. In contrast, halogenated derivatives (e.g., 5-Bromobenzo-2,1,3-thiadiazole) undergo cross-coupling reactions (e.g., Suzuki-Miyaura) .

Preparation Methods

Nucleophilic Substitution with Copper(I) Cyanide

A widely employed method involves the cyanation of 5-chloromethylbenz-2,1,3-thiadiazole using copper(I) cyanide (CuCN) in dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the chloromethyl group is replaced by the cyanide ion.

Procedure :

  • 5-Chloromethylbenz-2,1,3-thiadiazole (1.0 equiv) is dissolved in anhydrous DMF under nitrogen.

  • CuCN (1.2 equiv) is added, and the mixture is heated to 120–140°C for 8–12 hours.

  • The reaction is quenched with ice water, and the product is extracted with ethyl acetate.

  • Purification via column chromatography yields 5-cyanomethylbenz-2,1,3-thiadiazole as a white solid.

Optimization Insights :

  • Solvent Choice : DMF enhances solubility and stabilizes intermediates.

  • Temperature : Prolonged heating above 120°C ensures complete substitution but risks decomposition.

  • Yield : Reported yields range from 60–75%.

Characterization Data :

  • IR (KBr) : 2220 cm⁻¹ (C≡N stretch), 1560 cm⁻¹ (C=N thiadiazole).

  • ¹H NMR (CDCl₃) : δ 4.45 (s, 2H, CH₂CN), 7.60–8.10 (m, 3H, aromatic).

Cyclocondensation of Thiosemicarbazides with Nitrile-Containing Acids

One-Pot Synthesis Using Polyphosphate Ester (PPE)

Source details a one-pot method for synthesizing 2-amino-1,3,4-thiadiazoles, adaptable for cyanomethyl derivatives by incorporating nitrile-bearing carboxylic acids.

Procedure :

  • 4-Cyanomethylbenzoic acid (1.0 equiv) and thiosemicarbazide (1.0 equiv) are mixed in chloroform.

  • PPE (1.2 equiv) is added, and the mixture is stirred at 85°C for 1 hour.

  • The reaction is neutralized with sodium bicarbonate, and the precipitate is filtered and recrystallized.

Mechanistic Pathway :

  • Activation : PPE dehydrates the carboxylic acid to an acyl chloride.

  • Cyclization : Thiosemicarbazide reacts with the acyl chloride, forming the thiadiazole ring.

  • Cyanomethyl Incorporation : The nitrile group remains intact due to PPE’s mild conditions.

Yield and Characterization :

  • Yield : 40–50% after purification.

  • ¹³C NMR : δ 115.2 (CN), 162.4 (C=N), 140.8 (thiadiazole C-S).

Sommelet Reaction for Formyl Intermediate Conversion

Formylation Followed by Cyanation

While not directly cited for 5-cyanomethyl derivatives, Source’s Sommelet reaction offers a pathway to convert formyl groups to cyanomethyl via intermediate steps.

Hypothetical Procedure :

  • 5-Formylbenz-2,1,3-thiadiazole is synthesized via Sommelet reaction.

  • The formyl group is converted to cyanomethyl via a Knoevenagel condensation with malononitrile.

Challenges :

  • Selectivity : Competing side reactions may reduce yields.

  • Optimization : Requires anhydrous conditions and catalysts like ammonium acetate.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
CuCN SubstitutionDMF, 120–140°C, 12h60–75%High purity; scalableRequires toxic CuCN
PPE CyclocondensationChloroform, 85°C, 1h40–50%One-pot; mild conditionsModerate yields
Sommelet-KnoevenagelMulti-step~30%Versatile for derivativesLow efficiency; complex purification

Structural and Mechanistic Insights

Reaction Monitoring via Spectroscopy

  • IR Spectroscopy : Confirms CN (2220 cm⁻¹) and thiadiazole C=N (1560 cm⁻¹) groups.

  • NMR Analysis : Aromatic protons (δ 7.60–8.10) and CH₂CN (δ 4.45) validate the structure.

Computational Studies

  • DFT Calculations : Predict high electron-withdrawing capacity due to the thiadiazole-cyano synergy, enhancing applications in optoelectronics.

Industrial and Environmental Considerations

  • Toxicity : CuCN mandates stringent waste management.

  • Green Chemistry Alternatives : Exploring ionic liquids or biocatalysts could mitigate environmental impact.

Q & A

Q. What are the common synthetic routes for 5-Cyanomethylbenz-2,1,3-thiadiazole derivatives?

The synthesis typically involves cyclization reactions and functional group modifications. For example:

  • Cyclization of thiosemicarbazide with carboxylic acids yields thiadiazole precursors, which can undergo further substitution .
  • Nitration followed by reduction : Starting from 5-nitro-2,1,3-benzothiadiazole, catalytic hydrogenation (e.g., H₂/Pd-C) achieves an 88% yield of the amine derivative, a key intermediate .
  • Bromination : N-Bromosuccinimide (NBS) introduces bromine at the C5 position for subsequent cross-coupling reactions . Validation: Confirm purity via melting point analysis and structural integrity using ¹H/¹³C NMR .

Q. What spectroscopic techniques are essential for characterizing 5-Cyanomethylbenz-2,1,3-thiadiazole compounds?

Key techniques include:

  • ¹H/¹³C NMR : Assign signals to distinguish aromatic protons (δ 7.2–8.0 ppm) and cyanomethyl groups (δ ~4.0 ppm) .
  • IR spectroscopy : Identify C≡N stretches (~2200 cm⁻¹) and S-N vibrations (~650 cm⁻¹) .
  • Mass spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 305 [M+1] for thiadiazole derivatives) .
  • Elemental analysis : Compare experimental vs. calculated C, H, N, S percentages to verify stoichiometry (e.g., ±0.3% tolerance) .

Q. How should researchers design derivatives to enhance solubility for biological testing?

  • Introduce polar substituents (e.g., sulfonyl, amino, or hydroxyl groups) at non-critical positions .
  • Test solubility in DMSO, PBS, and ethanol using UV-Vis spectroscopy to measure concentration gradients .
  • Optimize via Hammett substituent constants to balance lipophilicity and aqueous compatibility .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing substituents to the benzothiadiazole core?

  • Catalyst screening : Compare CuI (for Ullmann coupling) vs. Pd(PPh₃)₄ (for Suzuki-Miyaura) in DMF or THF .
  • Temperature control : Microwave-assisted synthesis (e.g., 150°C, 30 min) improves yield for sterically hindered reactions .
  • Real-time monitoring : Use HPLC to track intermediate formation and adjust reaction times .

Q. What strategies are effective in analyzing the biological activity of these compounds?

  • In vitro assays : Test antitumor activity via MTT assays against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values <10 µM indicating high potency .
  • Molecular docking : Use AutoDock Vina to model interactions with α-glucosidase or kinase targets; prioritize compounds with binding energies <−8 kcal/mol .
  • SAR studies : Correlate electron-withdrawing groups (e.g., CN, NO₂) with enhanced bioactivity .

Q. How should researchers address contradictions in spectral data or elemental analysis?

  • Recheck purity : Perform TLC (Rf consistency) or HPLC (peak symmetry) to rule out byproducts .
  • Alternative characterization : Use X-ray crystallography to resolve ambiguous NMR assignments (e.g., distinguishing regioisomers) .
  • Mechanistic reevaluation : If elemental analysis deviates (>0.5% error), reassess reaction stoichiometry or drying conditions .

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